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molecular formula C13H22N2O B8478918 6-[2-(2-Pyridinyl)ethoxy]hexanamine

6-[2-(2-Pyridinyl)ethoxy]hexanamine

Cat. No. B8478918
M. Wt: 222.33 g/mol
InChI Key: HOSGSQJJJFJVSB-UHFFFAOYSA-N
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Patent
US04937251

Procedure details

A solution of N-[6-[2-(2-pyridinyl)ethoxy]hexyl]benzenemethanamine (2.00 g) in ethanol (10 ml) was added to a pre-hydrogenated suspension of 10% palladium on carbon (50% paste, 800 mg) in ethanol (120 ml) and hydrogenated at room temperature and pressure. The catalyst was removed by filtration through hyflo and the solvent evaporated in vacuo. The residual oil was purified by FCC eluting with System A (39:10:1→32:17:1) to afford the title compound as a colourless liquid (0.99 g), t.l.c. (System A 39:10:1) Rf 0.16.
Name
N-[6-[2-(2-pyridinyl)ethoxy]hexyl]benzenemethanamine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH:16]CC1C=CC=CC=1>C(O)C.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH2:16]

Inputs

Step One
Name
N-[6-[2-(2-pyridinyl)ethoxy]hexyl]benzenemethanamine
Quantity
2 g
Type
reactant
Smiles
N1=C(C=CC=C1)CCOCCCCCCNCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through hyflo
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by FCC
WASH
Type
WASH
Details
eluting with System A (39:10:1→32:17:1)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CCOCCCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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